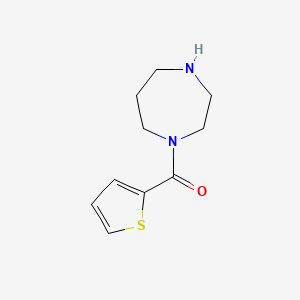

1,4-Diazepan-1-yl(2-thienyl)methanone

説明

Overview of 1,4-Diazepane Ring Systems in Contemporary Chemical Science

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of many biologically active compounds. This structural unit is particularly recognized for its presence in a class of drugs known as benzodiazepines, which exhibit a wide range of central nervous system activities. jocpr.comresearchgate.netchemisgroup.us Derivatives of the 1,4-diazepane system have demonstrated significant therapeutic potential, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. semanticscholar.orgresearchgate.net

The versatility of the 1,4-diazepane scaffold lies in its conformational flexibility and the numerous points available for chemical modification, allowing for the fine-tuning of its biological activity. Researchers have developed various synthetic strategies to access chiral 1,4-diazepanes, further expanding the diversity of compounds that can be created. researchgate.net The incorporation of the 1,4-diazepane ring into larger, more complex molecules has led to the discovery of novel agents with a range of pharmacological effects, highlighting its enduring importance in drug discovery. nih.govresearchgate.net

Role and Significance of Thiophene (B33073) Heterocycles in Organic Synthesis and Medicinal Chemistry

Thiophene, an aromatic five-membered ring containing a sulfur atom, is another "privileged" structure in the realm of medicinal chemistry. rsc.org Its structural and electronic properties, which are in some ways similar to those of a benzene (B151609) ring, allow it to be used as a bioisosteric replacement for benzene in many drug molecules without a loss of biological activity. cognizancejournal.comwikipedia.org This has been successfully demonstrated in various approved drugs. wikipedia.org

The thiophene nucleus is a key component in a multitude of compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial agents. nih.govpharmaguideline.com The versatility of thiophene in organic synthesis stems from its ability to undergo a wide range of chemical transformations, enabling the creation of a vast library of derivatives. wikipedia.org The continued exploration of thiophene-containing compounds remains a vibrant area of research, with the goal of developing new therapeutic agents with improved efficacy and safety profiles. rsc.orgcognizancejournal.com

Contextualization of 1,4-Diazepan-1-yl(2-thienyl)methanone within Privileged Scaffold Research

The concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple, often unrelated, biological targets. openochem.orgmdpi.com These scaffolds serve as versatile templates for the design and synthesis of new bioactive molecules. The term was first introduced in 1988 to describe structural motifs that frequently appear in biologically active compounds. mdpi.comresearchgate.net By modifying a privileged scaffold, researchers can efficiently generate libraries of compounds with the potential for a wide range of biological activities. researchgate.net

This compound is a prime example of a compound constructed from two privileged scaffolds: the 1,4-diazepane ring and the thiophene ring. The combination of these two well-established pharmacophores suggests that this compound and its derivatives could interact with a variety of biological targets. The 1,4-diazepane portion, reminiscent of benzodiazepines, is known to interact with central nervous system receptors, while the thiophene moiety is present in numerous drugs with a broad spectrum of activities. jocpr.comrsc.orgnih.gov The study of such hybrid molecules is a key strategy in modern drug discovery, aiming to create novel compounds with unique pharmacological profiles.

Fundamental Academic Research Questions Pertaining to this compound

The unique structure of this compound gives rise to several fundamental research questions that are of interest to the academic and pharmaceutical research communities:

Synthesis and Derivatization: What are the most efficient and versatile synthetic routes to this compound? What novel derivatives can be prepared by modifying the 1,4-diazepane and thiophene rings, and how do these modifications influence the compound's physicochemical properties?

Conformational Analysis: What are the preferred three-dimensional conformations of this compound in different environments (e.g., in solution, in a crystal lattice)? How does the conformational flexibility of the 1,4-diazepane ring influence its interaction with biological targets?

Biological Activity Screening: Given the privileged nature of its constituent scaffolds, what is the spectrum of biological activity for this compound? Does it exhibit activity at targets associated with either 1,4-diazepanes (e.g., central nervous system receptors) or thiophenes (e.g., enzymes, ion channels)?

Structure-Activity Relationship (SAR) Studies: How do specific structural modifications to the this compound scaffold affect its biological activity and selectivity for different targets? Can a clear relationship be established between the compound's structure and its pharmacological effects?

Mechanism of Action: If biological activity is identified, what is the underlying molecular mechanism of action? Which specific enzymes, receptors, or other biomolecules does this compound interact with to produce its effects?

Addressing these questions through rigorous scientific investigation will be crucial to unlocking the full potential of this compound and its derivatives as tools for chemical biology and as starting points for the development of new therapeutic agents.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals a logical path for its synthesis. The primary disconnection is at the amide bond, which is the most synthetically accessible linkage to form in the final steps. This bond connects the 1,4-diazepane ring and the 2-thienyl methanone group.

This disconnection yields two key synthons: the nucleophilic 1,4-diazepane (1) and an electrophilic 2-thienoyl species (2). The corresponding synthetic equivalents for these synthons would be 1,4-diazepane itself and an activated form of thiophene-2-carboxylic acid, such as 2-thenoyl chloride or the carboxylic acid activated with a coupling agent.

Further retrosynthetic analysis of 1,4-diazepane would involve breaking the cyclic diamine structure. This can be envisioned through the disconnection of one of the carbon-nitrogen bonds, leading back to linear precursors such as N-(2-aminoethyl)ethane-1,2-diamine or related difunctionalized starting materials that can undergo intramolecular cyclization.

Established Synthetic Routes to this compound

The established synthetic routes to this compound are primarily multi-step sequences that first construct the 1,4-diazepane core, which is then followed by the introduction of the 2-thienyl methanone moiety.

The formation of the 1,4-diazepane ring is a critical part of the synthesis. Several methods have been developed for the synthesis of this seven-membered heterocyclic core. One common approach involves the intramolecular cyclization of a linear precursor. For instance, starting from enantiomerically pure amino acids, 1,4-diazepanes can be synthesized. researchgate.net A key step in such a sequence is an intramolecular amide coupling. researchgate.net

Another strategy is the use of reductive amination. nih.gov This can involve the reaction of a dialdehyde or diketone with a diamine, followed by reduction of the resulting diimine to form the saturated diazepane ring. Asymmetric reductive amination is a valuable technique for preparing chiral amines and can be applied to the synthesis of chiral 1,4-diazepanes. researchgate.net

A formal [n+2] cyclization has also been described to produce 1,4-diazo heterocycles, including 1,4-diazepanes, in a single step from diamine derivatives and electron-deficient allenes under mild conditions. researchgate.net

Once the 1,4-diazepane core is synthesized, the 2-thienyl methanone moiety is introduced via an acylation reaction. This is typically achieved by reacting the secondary amine of the 1,4-diazepane with an activated derivative of thiophene-2-carboxylic acid.

A common method is the use of 2-thenoyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. Alternatively, thiophene-2-carboxylic acid can be activated using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). scienceopen.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the formation of the 1,4-diazepane core, factors such as the choice of solvent, temperature, and catalyst (for reductive amination) are critical. In the case of intramolecular cyclizations, high-dilution conditions are often employed to favor the formation of the seven-membered ring over intermolecular polymerization.

For the subsequent acylation step, the choice of coupling agent and base, as well as the reaction temperature and time, can significantly impact the outcome. Over-acylation can be a potential side reaction if both secondary amines of the diazepane ring react. The use of a mono-protected 1,4-diazepane, such as the tert-butyloxycarbonyl (Boc) protected derivative, can ensure selective acylation at the unprotected nitrogen, followed by deprotection to yield the desired product.

Table 1: Representative Optimization of Acylation Conditions

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Thenoyl Chloride | Triethylamine | Dichloromethane | 0 to rt | 75 |

| 2 | EDC/HOBt | DIPEA | Dimethylformamide | rt | 82 |

| 3 | HATU | DIPEA | Dimethylformamide | rt | 90 |

| 4 | 2-Thenoyl Chloride | Pyridine | Tetrahydrofuran | 0 to rt | 72 |

Note: The data in this table is representative and intended to illustrate the optimization process for the acylation of 1,4-diazepane with a 2-thienoyl moiety.

Novel and Green Chemistry Approaches for this compound Synthesis

Recent advancements in synthetic chemistry have focused on the development of more sustainable and efficient methods for the synthesis of heterocyclic compounds.

Atom-economical approaches aim to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. For the synthesis of this compound, this could involve the development of one-pot syntheses where the formation of the diazepane ring and the subsequent acylation are performed in a single reaction vessel without the isolation of intermediates. nih.gov This reduces solvent usage and purification steps.

The use of catalytic methods, for instance, in the formation of the 1,4-diazepane core, can also improve the atom economy and sustainability of the process. Transition-metal-catalyzed C-N bond-forming reactions are a powerful tool in this regard. Furthermore, exploring the use of greener solvents, such as water or bio-based solvents, and reducing the use of hazardous reagents are key aspects of developing more environmentally friendly synthetic routes.

Table 2: Comparison of a Classical vs. a Greener Synthetic Approach

| Parameter | Classical Multi-step Synthesis | Atom-Economical One-Pot Synthesis |

|---|---|---|

| Number of Steps | 3-4 | 1-2 |

| Isolation of Intermediates | Yes | No |

| Solvent Consumption | High | Low |

| Atom Economy | Moderate | High |

| Overall Yield | 60-70% | Potentially >80% |

Note: This table provides a conceptual comparison of synthetic approaches to highlight the principles of green chemistry.

An in-depth exploration of the synthetic methodologies and chemical transformations centered on the compound this compound reveals a landscape rich with innovative chemical strategies. This article delves into the catalyst-free synthetic routes, the application of multicomponent reactions for creating analogues, and the diverse derivatization strategies that allow for the functionalization of its core components: the 1,4-diazepane ring, the 2-thienyl group, and the methanone carbonyl center. Furthermore, it examines the synthesis of its stereoisomers and chiral analogues, highlighting the stereochemical control achievable in this class of compounds.

Structure

3D Structure

特性

IUPAC Name |

1,4-diazepan-1-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h1,3,8,11H,2,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYAIIHKVJXWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383806 | |

| Record name | (1,4-Diazepan-1-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683274-51-3 | |

| Record name | (1,4-Diazepan-1-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 683274-51-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Reactivity of 1,4 Diazepan 1 Yl 2 Thienyl Methanone

Elucidation of Mechanism Pathways in 1,4-Diazepane Ring Closure

The synthesis of the 1,4-diazepane ring, the core of the title compound, can be achieved through several mechanistic pathways, primarily involving intramolecular cyclization. Two common methods are intramolecular nucleophilic substitution and reductive amination.

One plausible pathway involves a domino process starting from simple starting materials like 1,2-diamines. While specific studies on the direct synthesis of the unsubstituted 1,4-diazepane ring via this exact method are not extensively detailed, the general principle involves the in situ generation of a reactive intermediate that undergoes intramolecular cyclization.

A more direct and widely applicable method is the intramolecular cyclization of a linear precursor. For instance, a di-amine precursor with appropriate functional groups at each terminus can be induced to cyclize. The key step in the formation of the seven-membered ring can be an intramolecular EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling of amino acids.

Another significant pathway is reductive amination . This typically involves the reaction of a dialdehyde or diketone with a diamine, or the reaction of a diamine with a molecule containing two carbonyl groups or their precursors. For example, the reaction of ethylenediamine with glyoxal, followed by reduction, can lead to the formation of the 1,4-diazepane ring. The mechanism proceeds through the formation of a di-imine intermediate, which is then reduced to the saturated diazepane ring. The reductive amination of ethylene glycol (EG) can also occur via a "borrowing hydrogen" or hydrogen-transfer methodology. This process involves the dehydrogenation of the alcohol to an aldehyde, condensation with an

Computational and Theoretical Chemistry Studies of 1,4 Diazepan 1 Yl 2 Thienyl Methanone

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.net Based on the principles of quantum mechanics, these methods can compute a molecule's electronic structure, which in turn determines its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust QM method used to investigate the electronic structure of molecules. chemrxiv.org It is particularly effective for determining ground-state properties such as optimized molecular geometry (bond lengths and angles), vibrational frequencies, and the distribution of electronic charge. nih.govnih.gov For a molecule like 1,4-Diazepan-1-yl(2-thienyl)methanone, DFT calculations would reveal the most stable three-dimensional arrangement of its atoms and the nature of its chemical bonds.

Studies on related heterocyclic compounds, such as benzodiazepine (B76468) and thiophene (B33073) derivatives, have successfully used DFT methods like B3LYP to obtain accurate geometrical parameters. nih.govnih.govresearchgate.net These calculations provide a foundational understanding of the molecule's structural stability.

Illustrative Optimized Geometrical Parameters for a Diazepine (B8756704) Derivative Core

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-N (amide) | 1.38 Å |

| Bond Length | C-N (amine) | 1.47 Å |

| Bond Angle | O=C-N | 121.5° |

| Bond Angle | C-N-C (diazepan ring) | 118.0° |

Data is representative and based on typical values for similar functional groups in related heterocyclic structures.

Frontier Molecular Orbital (FMO) theory simplifies reactivity concepts by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.gov A smaller energy gap suggests higher reactivity.

For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electrophilic and nucleophilic reactions. The thienyl group and the methanone's carbonyl oxygen are expected to be key sites of electron density. DFT calculations on related benzodiazepines have been used to determine these properties and predict reactivity. nih.gov

Illustrative FMO Properties of a Benzodiazepine Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.65 |

| LUMO Energy | -1.82 |

| Energy Gap (ΔE) | 4.83 |

Data derived from a DFT study on a related benzo[b]pyridine compound. scirp.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.orgrsc.org For a flexible molecule like this compound, which contains a seven-membered diazepan ring, MD simulations can reveal its conformational landscape and flexibility. acs.org The diazepine ring can exist in multiple conformations, and MD simulations show how it might transition between these states in a biological environment, which is crucial for its interaction with receptors. rsc.org Key outputs include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. Such simulations have been effectively used to understand the dynamics of diazepam and its derivatives. rsc.orgnih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govbenthamdirect.com This method is essential in drug discovery for predicting how a potential drug molecule might interact with its biological target.

For this compound, molecular docking could predict its binding mode within the active site of a putative receptor, such as the GABA-A receptor, a common target for diazepine derivatives. nih.govnih.gov The simulation identifies key interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. benthamdirect.com Docking studies on similar 1,4-benzodiazepine (B1214927) derivatives have successfully identified critical amino acid residues involved in binding, such as interactions with tyrosine and histidine residues within the receptor pocket. researchgate.netmdpi.com It has also been suggested that replacing a phenyl group with a more dispersive 2-thiophene ring may enhance binding affinity. nih.gov

Illustrative Predicted Interactions for a Diazepam Analog with the GABA-A Receptor

| Receptor Residue | Interaction Type | Ligand Moiety Involved |

|---|---|---|

| α1 His101 | Pi-Pi Stacking | Thienyl Ring |

| γ2 Phe77 | Hydrophobic | Diazepan Ring |

| α1 Thr206 | Hydrogen Bond | Carbonyl Oxygen |

| γ2 Thr142 | Hydrogen Bond | Carbonyl Oxygen |

Interactions are based on published models of diazepam binding. nih.govresearchgate.net

In addition to predicting the binding pose, docking algorithms calculate a "docking score" or binding energy, which estimates the binding affinity between the ligand and the receptor. nih.gov This value, typically given in kcal/mol, provides a quantitative measure of the stability of the ligand-receptor complex, with more negative values indicating stronger binding. These calculations are crucial for ranking potential drug candidates and prioritizing them for experimental testing. For example, docking studies of novel pyrano-thieno-pyrimidine derivatives against the GABA-A receptor have shown binding energies ranging from -7.5 to -11.0 kcal/mol, indicating strong potential interactions. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diazepam |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic effects, such as antipsychotic or dopamine (B1211576) receptor antagonist activity. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding rational drug design and prioritizing synthetic efforts.

Feature Selection and Descriptor Calculation

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and feature selection methods. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, while feature selection aims to identify the most relevant descriptors that correlate with the biological activity of interest.

Descriptor Calculation:

A wide array of molecular descriptors can be calculated for this compound derivatives to capture their structural and physicochemical properties. These are broadly categorized as follows:

1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass topological indices (e.g., connectivity indices, shape indices), and physicochemical properties such as molar refractivity, polarizability, and logP (octanol-water partition coefficient).

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies).

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic structure of the molecule. Examples include partial atomic charges, bond orders, and electrostatic potential.

| Descriptor Class | Examples | Information Encoded |

| Topological | Wiener index, Randić index, Kier & Hall connectivity indices | Molecular size, shape, and branching |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Lipophilicity, molar volume, and polarity |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron-donating/accepting ability, polarity, reactivity |

| Steric | Molecular Volume, Surface Area, Ovality | Size and shape of the molecule |

| Quantum Chemical | Heat of formation, Ionization potential, Electron affinity | Stability and electronic properties of the molecule |

Feature Selection:

Given the large number of calculable descriptors, feature selection is a critical step to avoid overfitting and to build a parsimonious and interpretable QSAR model. nih.gov Common feature selection techniques include:

Stepwise Regression: This involves iteratively adding (forward selection) or removing (backward elimination) descriptors from the model based on a predefined statistical criterion.

Genetic Algorithms (GA): Inspired by the process of natural selection, GA is a powerful optimization technique that can explore a vast descriptor space to find the optimal subset of descriptors that yields the best predictive model.

Recursive Feature Elimination: This method recursively builds a model and removes the least important feature until the desired number of features is reached.

Predictive Model Development and Validation

Once a relevant set of descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of the this compound derivatives.

Model Development:

Various statistical and machine learning methods can be employed to build the QSAR model. The choice of method depends on the nature of the data and the complexity of the structure-activity relationship.

Multiple Linear Regression (MLR): This is a simple and interpretable method that assumes a linear relationship between the descriptors and the biological activity.

Partial Least Squares (PLS): PLS is a robust method that can handle datasets with a large number of correlated descriptors.

Support Vector Machines (SVM): SVM is a powerful machine learning technique that can model non-linear relationships between descriptors and activity. nih.gov

k-Nearest Neighbors (kNN): This is a non-parametric method that predicts the activity of a compound based on the activities of its nearest neighbors in the descriptor space. nih.gov

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique generates a model based on the steric and electrostatic fields surrounding the molecules. nih.gov

Model Validation:

The predictive power and robustness of the developed QSAR model must be rigorously validated before it can be used for predicting the activity of new compounds. Validation is typically performed using both internal and external validation techniques. basicmedicalkey.com

Internal Validation: This involves assessing the stability and predictive ability of the model using the training set data. Common internal validation methods include:

Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds in the training set. A high q² value (typically > 0.5) indicates good internal predictive ability.

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the randomized model confirms that the original model is not due to chance correlation. uniroma1.it

External Validation: This is the most stringent test of a QSAR model's predictive power. The dataset is split into a training set (used to build the model) and a test set (used to evaluate the model's ability to predict the activity of compounds not used in model development). basicmedicalkey.com Key external validation metrics include:

Predictive R² (R²_pred): This measures the predictive performance of the model on the test set. A high R²_pred value (typically > 0.6) indicates good external predictability.

| Model Type | Validation Method | Key Statistical Parameter | Typical Acceptable Value |

| MLR | Internal (Cross-Validation) | q² | > 0.5 |

| PLS | External (Test Set) | R²_pred | > 0.6 |

| SVM | Internal (Cross-Validation) | q² | > 0.5 |

| kNN | External (Test Set) | R²_pred | > 0.6 |

| CoMFA | Internal (Cross-Validation) | q² | > 0.5 |

In Silico Pharmacokinetic Modeling and Prediction (Focus on methodology and theoretical prediction)

In silico pharmacokinetic modeling, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, is a crucial component of modern drug discovery. cambridge.org For this compound and its derivatives, these computational methods provide early insights into their potential drug-like properties, helping to identify and address pharmacokinetic liabilities before significant resources are invested in synthesis and experimental testing. nih.gov

The methodology for in silico ADME prediction relies on the development of predictive models based on large datasets of experimentally determined pharmacokinetic properties. These models utilize a variety of molecular descriptors and machine learning algorithms to establish relationships between a compound's structure and its ADME profile.

Key In Silico ADME Parameters and Prediction Methodologies:

Absorption: This is primarily predicted by evaluating a compound's ability to cross biological membranes, such as the intestinal epithelium. Key parameters include:

Lipophilicity (logP): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. It is a critical determinant of membrane permeability.

Aqueous Solubility (logS): The ability of a compound to dissolve in water. Adequate solubility is necessary for absorption from the gastrointestinal tract.

Polar Surface Area (PSA): The surface sum over all polar atoms, which is a good predictor of passive molecular transport through membranes.

Lipinski's Rule of Five: A set of simple physicochemical parameters (molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10) that can predict poor oral absorption or permeation. nih.gov

Distribution: This refers to how a compound is distributed throughout the body. Key parameters include:

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood plasma. High PPB can limit the amount of free drug available to exert its therapeutic effect.

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system. Predictions are often based on a combination of physicochemical properties and structural motifs.

Metabolism: This involves the chemical modification of a compound by enzymes in the body, primarily in the liver. In silico models can predict:

Cytochrome P450 (CYP) Inhibition: Predicting whether a compound will inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is important to avoid drug-drug interactions.

Site of Metabolism (SOM): Identifying the most likely atoms in a molecule to be metabolized can help in designing more metabolically stable compounds.

Excretion: This is the process by which a compound and its metabolites are removed from the body. In silico models can provide qualitative predictions about the likely routes of excretion (e.g., renal or biliary).

Theoretical Prediction for this compound Derivatives:

For a hypothetical derivative of this compound, an in silico ADME profile would be generated using various predictive models. The output would typically be a table of predicted values for the parameters mentioned above. For example, a derivative with a calculated logP of 3.5, a PSA of 45 Ų, and a molecular weight of 350 g/mol would be predicted to have good oral absorption. If the model also predicts low inhibition of major CYP enzymes, it would be considered to have a favorable metabolic profile.

| ADME Parameter | Predicted Property | Significance for Drug Development |

| Absorption | High gastrointestinal absorption | Indicates good potential for oral bioavailability. |

| Distribution | Moderate plasma protein binding | Suggests a sufficient fraction of unbound drug to be active. |

| Distribution | Predicted to cross the blood-brain barrier | Essential for CNS-acting drugs like antipsychotics. |

| Metabolism | Low potential for CYP450 inhibition | Reduces the risk of adverse drug-drug interactions. |

| Excretion | Predicted to be primarily cleared by the liver | Provides insights into potential dosing adjustments in patients with hepatic impairment. |

It is important to note that in silico predictions are theoretical and serve as a guide for further experimental investigation. nih.gov They are powerful tools for prioritizing compounds and for designing molecules with improved pharmacokinetic properties.

Structure Activity Relationship Sar and Structural Determinants of Biological Activity

Systematic Exploration of Substituent Effects on the 1,4-Diazepane Scaffold

The 1,4-diazepane ring is a "privileged scaffold" in medicinal chemistry, known for its presence in a multitude of biologically active compounds. Modifications to this seven-membered ring can significantly impact the pharmacological profile of 1,4-Diazepan-1-yl(2-thienyl)methanone analogs.

Research on related 1,4-diazepane-containing molecules has demonstrated that substitutions at the N1 and N4 positions of the diazepane ring are critical for modulating activity. For instance, in a series of N-(4,5-dihydro-1-methyl- dntb.gov.uachemisgroup.usresearchgate.nettriazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl- dntb.gov.uaresearchgate.netdiazepan-1-yl)acetamides, the nature of the substituent on the N4-benzyl group played a crucial role in their positive inotropic activity. Specifically, a 4-methylbenzyl substituent on the N4-position of the 1,4-diazepane ring resulted in the most potent compound in the series. nih.gov This suggests that the steric and electronic properties of substituents at this position can fine-tune the interaction with the biological target.

The table below summarizes the general effects of substituents on the 1,4-diazepane scaffold based on studies of related compounds.

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity |

| N1 | Acyl group (e.g., 2-thienyl) | Defines the core structure and interaction with the primary binding site. |

| N4 | Small alkyl or substituted benzyl | Can modulate potency and selectivity. Optimal size and electronics are target-dependent. |

| C2, C3, C5, C6, C7 | Alkyl or other functional groups | Can influence conformation and metabolic stability. |

Influence of Thienyl Ring Substitutions on Target Engagement

The 2-thienyl moiety in this compound serves as a key interaction domain with biological targets. The position and nature of substituents on this thiophene (B33073) ring can dramatically alter binding affinity and efficacy.

In the broader context of benzodiazepine (B76468) receptor ligands, where the phenyl ring is often replaced by a bioisosteric thienyl ring, the position of attachment and substitution is critical. For instance, studies on 5-thienyl-substituted benzodiazepines have shown that 5-(2'-thienyl) derivatives are generally more potent than their 5-(3'-thienyl) counterparts. chemisgroup.us This highlights the importance of the sulfur atom's position relative to the diazepine (B8756704) ring for optimal receptor interaction.

Furthermore, the introduction of substituents on the thienyl ring itself can modulate activity. In a series of 4-aryl-thieno dntb.gov.uaresearchgate.netdiazepin-2-one derivatives, various substitutions on the aryl (including thienyl) group were explored for their antiproliferative activities. nih.gov While this study does not directly examine the title compound, it reinforces the principle that the electronic and steric properties of substituents on the aromatic ring are key determinants of biological activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the thienyl ring, thereby affecting its ability to form hydrogen bonds or engage in π-π stacking interactions with the target protein.

The following table illustrates hypothetical effects of thienyl ring substitutions based on general medicinal chemistry principles, as specific data for the title compound is limited.

| Position on Thienyl Ring | Type of Substituent | Potential Influence on Target Engagement |

| 3' | Small, lipophilic | May enhance binding through hydrophobic interactions. |

| 4' | Electron-withdrawing (e.g., halogen) | Could modulate electronic properties and influence binding affinity. |

| 5' | Electron-donating (e.g., methyl) | May alter the electron density of the ring and impact interactions. |

Stereochemical Requirements for Optimal Biological Recognition

Stereochemistry plays a crucial role in the interaction of drug molecules with their biological targets, which are themselves chiral. For this compound, the seven-membered diazepane ring is not planar and can exist as different stereoisomers if substituted.

While specific studies on the stereochemistry of this compound are not prevalent, research on related diazepine derivatives consistently demonstrates the importance of chirality. For example, in a study of 2,3,4,5-tetrahydro dntb.gov.uanih.govdiazepino[1,2-a]benzimidazole derivatives, the spatial arrangement of the molecule at the benzodiazepine site of the GABAA receptor was found to be critical for activity, with specific stereoisomers showing enhanced binding. nih.gov This suggests that the three-dimensional orientation of the substituents on the diazepine ring is a key factor for proper alignment within the receptor's binding pocket.

The synthesis of enantiomerically pure diazepanes is an active area of research, as different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. The biological evaluation of individual enantiomers of this compound would be necessary to fully elucidate the stereochemical requirements for its activity.

Conformational Preferences and Their Correlation with Biological Potency

The 1,4-diazepane ring is conformationally flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The preferred conformation of this compound can significantly influence its biological potency by dictating the spatial orientation of the key pharmacophoric elements.

Molecular modeling studies on benzodiazepines have shown that the diazepine ring can adopt different conformations, and in some cases, fusing other rings to this system can act as conformational blockers to lock the molecule in a more active conformation. chemisgroup.us The conformation of the molecule determines the relative positioning of the thienyl ring and any substituents on the diazepane scaffold, which in turn affects how the molecule fits into the binding site of its target protein.

Design Principles for Modulating Selectivity Towards Specific Biological Targets

Achieving selectivity for a specific biological target over others is a major goal in drug design to minimize off-target effects and improve the therapeutic index. For this compound and its analogs, modulating selectivity can be achieved through strategic structural modifications.

One key principle is to exploit differences in the binding sites of the target proteins. By introducing substituents that can form specific interactions with unique residues in the desired target's binding pocket, selectivity can be enhanced. For example, in the design of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a] dntb.gov.uaresearchgate.netbenzodiazepin-6-ones, the introduction of a benzyl group at the 5-position led to ligands with moderate to high affinities at diazepam-sensitive benzodiazepine receptors, suggesting the presence of a hydrophobic pocket at this site that can be exploited for selectivity. nih.gov

The following table outlines general design principles for modulating selectivity, which could be applied to the this compound scaffold.

| Design Principle | Strategy | Expected Outcome |

| Exploiting Target-Specific Pockets | Introduce substituents that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique residues in the target's binding site. | Enhanced affinity and selectivity for the desired target. |

| Modulating Physicochemical Properties | Systematically vary lipophilicity, polarity, and hydrogen bonding capacity through substituent modifications on both the diazepane and thienyl rings. | Improved pharmacokinetic properties and potentially altered selectivity profiles. |

| Conformational Restriction | Introduce bulky groups or fuse additional rings to the diazepane scaffold to lock the molecule into a specific, more selective conformation. | Increased potency and selectivity by reducing binding to off-targets. |

Biological Targets and Mechanisms of Action of 1,4 Diazepan 1 Yl 2 Thienyl Methanone

Identification and Validation of Molecular and Cellular Targets

The initial step in characterizing a new chemical entity like 1,4-Diazepan-1-yl(2-thienyl)methanone involves identifying its molecular and cellular targets. This process typically begins with broad, unbiased screening approaches to generate initial hypotheses about its biological activity.

Common Methodologies:

Target-based screening: If the compound was designed with a specific target in mind (e.g., a particular receptor or enzyme), initial validation would involve assays to confirm this interaction.

Phenotypic screening: This approach involves exposing various cell lines to the compound and observing any changes in cell behavior, morphology, or viability. Any observed phenotypic change would then be investigated to identify the underlying molecular target.

Affinity chromatography: The compound could be immobilized on a solid support and used as "bait" to capture interacting proteins from cell lysates. These captured proteins would then be identified using techniques like mass spectrometry.

Computational predictions: In silico methods, such as molecular docking, can be used to predict potential binding partners for the compound based on its structure. These predictions would then require experimental validation.

Once potential targets are identified, validation studies are crucial to confirm that the compound's effects are indeed mediated through these targets. This can involve techniques like genetic knockdown (e.g., siRNA or CRISPR) of the proposed target to see if the compound's effect is diminished, or rescue experiments where the target is overexpressed.

In Vitro Ligand Binding Assays and Receptor Affinity Profiling

Following the identification of a potential target, quantitative in vitro ligand binding assays are performed to determine the compound's affinity and selectivity. These assays measure the strength of the interaction between the compound and its target, typically a receptor or enzyme.

Key Assays and Data:

Radioligand binding assays: These are a common method to determine the binding affinity of a test compound. They involve competing the unlabeled test compound against a radiolabeled ligand with known affinity for the target. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value. This can then be used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity.

Fluorescence-based assays: These assays use fluorescently labeled ligands or changes in protein fluorescence upon binding to measure the interaction.

Surface Plasmon Resonance (SPR): This technique can measure the kinetics of binding and dissociation in real-time, providing detailed information about the interaction.

The data from these assays are typically presented in a table format, allowing for comparison with other compounds.

Table 1: Example of Receptor Affinity Profile for a Hypothetical Compound

| Receptor Target | Ki (nM) |

|---|---|

| Dopamine (B1211576) D2 | Data not available |

| Serotonin 5-HT2A | Data not available |

This table illustrates how binding affinity data for this compound would be presented if available.

Mechanistic Elucidation of Cellular Responses

Once a compound is shown to bind to a specific receptor, the next step is to understand how this binding event translates into a cellular response. This involves studying the downstream signaling pathways that are activated or inhibited by the compound.

Investigative Techniques:

Second messenger assays: Many receptors signal through second messengers like cyclic AMP (cAMP) or calcium (Ca2+). Assays that measure changes in the intracellular concentrations of these molecules can reveal whether the compound is an agonist, antagonist, or inverse agonist at its target receptor.

Phosphorylation studies: Western blotting or ELISA-based methods can be used to detect changes in the phosphorylation state of key proteins within a signaling cascade, providing a snapshot of pathway activation.

Reporter gene assays: These assays use a reporter gene (e.g., luciferase) under the control of a specific signaling pathway-responsive promoter. Changes in reporter gene expression indicate modulation of the pathway by the compound.

If the identified target of this compound is an enzyme, detailed kinetic studies would be necessary to characterize its effect. These studies determine whether the compound inhibits or activates the enzyme and provide insights into its mechanism of action.

Kinetic Parameters of Interest:

IC50/EC50: The concentration of the compound that causes 50% inhibition (IC50) or activation (EC50) of the enzyme's activity.

Mechanism of inhibition: Further studies would determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is often determined by analyzing enzyme kinetics in the presence of varying concentrations of both the substrate and the inhibitor (e.g., using Lineweaver-Burk plots).

Table 2: Example of Enzyme Inhibition Data for a Hypothetical Compound

| Enzyme Target | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|

| Monoamine Oxidase A | Data not available | Data not available |

This table illustrates how enzyme inhibition data for this compound would be presented if available.

Phenotypic Screening and Cellular Assays

Phenotypic screening in cell-based models provides valuable information about the compound's effects in a more complex biological system. These assays can reveal effects on cell health, proliferation, and specific cellular functions.

Common Cellular Assays:

Cell viability assays: Assays such as the MTT or CellTiter-Glo assay are used to determine the compound's cytotoxicity and its effect on cell proliferation.

Protein expression analysis: Techniques like Western blotting or flow cytometry can be used to measure changes in the expression levels of specific proteins in response to compound treatment.

Cell migration and invasion assays: For cancer research, these assays can determine if the compound affects the metastatic potential of cancer cells.

High-content imaging: This automated microscopy-based approach can simultaneously measure multiple cellular parameters, providing a detailed phenotypic fingerprint of the compound's effects.

Biomolecular Interaction Studies

To gain a deeper understanding of how this compound interacts with its target at the molecular level, various biophysical and structural biology techniques can be employed.

Methods for Studying Biomolecular Interactions:

X-ray crystallography: If the target is a protein that can be crystallized, co-crystallization with the compound can provide a high-resolution 3D structure of the binding site, revealing the specific atomic interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy: NMR can be used to study protein-ligand interactions in solution, providing information about the binding site and any conformational changes that occur upon binding.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Advanced Analytical and Spectroscopic Characterization of 1,4 Diazepan 1 Yl 2 Thienyl Methanone

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

No experimental High-Resolution Mass Spectrometry (HRMS) data for 1,4-Diazepan-1-yl(2-thienyl)methanone has been found in the reviewed literature. HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C10H14N2OS, the theoretical exact mass can be calculated. However, without experimental data, this remains unconfirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

A thorough search of scientific databases reveals no published Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution.

1H NMR Spectroscopy

No ¹H NMR spectra for this compound are available. This type of spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule.

13C NMR Spectroscopy

Similarly, no ¹³C NMR spectra for this compound have been reported. This technique is essential for identifying the number and types of carbon atoms within the molecule.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

There is no information available regarding the use of two-dimensional NMR techniques for the characterization of this compound. These advanced experiments are crucial for establishing the connectivity between atoms and the spatial arrangement of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

No published Infrared (IR) or Raman spectra for this compound could be located. These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. For this compound, one would expect to observe characteristic absorption bands for the amide carbonyl group (C=O), C-N bonds of the diazepane ring, and vibrations associated with the thiophene (B33073) ring. However, without experimental data, the specific frequencies of these vibrations cannot be confirmed.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

There is no evidence in the scientific literature of a single-crystal X-ray diffraction analysis having been performed on this compound. This technique would provide definitive information about the solid-state structure, including bond lengths, bond angles, and the conformation of the seven-membered diazepane ring.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating this compound from any impurities, starting materials, or by-products of its synthesis. The choice of method is dictated by the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For a compound with the structural characteristics of this compound, reversed-phase HPLC (RP-HPLC) is the most probable method of choice. In this modality, a non-polar stationary phase is used in conjunction with a polar mobile phase.

The separation mechanism in RP-HPLC is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The chemical structure of this compound, which contains both hydrophobic (the thienyl ring) and polar (the diazepanone ring with its amide functionality) moieties, makes it well-suited for this technique.

A typical RP-HPLC method for a compound of this nature would likely employ a C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica column. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The use of a buffer is important to control the ionization state of the diazepane nitrogen atoms, which can significantly influence retention behavior. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, may be employed to achieve optimal separation of a complex mixture of impurities with varying polarities. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the thiophene chromophore exhibits strong absorbance, likely in the range of 230-280 nm.

The following table outlines typical HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for related benzodiazepine (B76468) compounds.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Aqueous buffer (e.g., phosphate, acetate) B: Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 230-280 nm |

| Injection Volume | 5 - 20 µL |

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For isolation purposes, preparative HPLC, which utilizes larger columns and higher flow rates, can be employed to obtain pure fractions of the compound for further studies.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The viability of GC for the analysis of this compound would depend on its thermal stability and volatility. Many compounds with similar heterocyclic ring systems, such as some benzodiazepines, can be challenging to analyze by GC without derivatization due to their polarity and potential for thermal degradation in the high-temperature environment of the GC inlet and column. nih.gov

Should the compound prove to be sufficiently volatile and thermally stable, a high-temperature capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane) would be appropriate. The use of a flame ionization detector (FID) would provide a general-purpose detection method, while a nitrogen-phosphorus detector (NPD) would offer enhanced sensitivity and selectivity for this nitrogen-containing compound.

To overcome issues of thermal instability, derivatization is a common strategy. researchgate.net The diazepane nitrogen atoms could be derivatized, for instance, through silylation, to increase volatility and thermal stability, and to improve chromatographic peak shape.

The table below presents hypothetical GC conditions that could serve as a starting point for method development for a derivatized or sufficiently stable form of this compound.

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 150 °C to 300 °C at 10 °C/min) |

| Detector | FID or NPD |

| Injection Mode | Split or Splitless |

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information, enabling not only the quantification of a compound but also its structural identification and the characterization of its impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful and versatile technique for the analysis of a wide range of pharmaceutical compounds. For this compound, LC-MS would be the premier analytical tool. The separation of the compound and its impurities would be achieved by HPLC as described above, and the eluent would be introduced into a mass spectrometer.

Electrospray ionization (ESI) would be the most suitable ionization technique, likely in positive ion mode, due to the presence of the basic nitrogen atoms in the diazepane ring which can be readily protonated. The mass spectrometer would provide the mass-to-charge ratio (m/z) of the molecular ion of the parent compound, confirming its molecular weight.

Furthermore, tandem mass spectrometry (MS/MS) can be employed for structural elucidation. In this technique, the molecular ion is isolated and fragmented, and the resulting fragmentation pattern provides valuable information about the compound's structure. For impurity profiling, LC-MS can detect and help identify unknown impurities by providing their molecular weights and fragmentation patterns, even at very low levels.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. If this compound is amenable to GC analysis (either directly or after derivatization), GC-MS would be an excellent technique for its characterization. The mass spectrometer provides a fingerprint-like mass spectrum for the compound, which can be compared to spectral libraries for identification. The fragmentation patterns observed in the mass spectrum are highly characteristic of the molecule's structure and can be used to confirm the identity of the compound and to elucidate the structures of any volatile impurities. nih.gov

The following table summarizes the key information that can be obtained from these hyphenated techniques for the analysis of this compound.

| Technique | Information Provided |

| LC-MS | - Molecular weight confirmation - Purity assessment - Identification and quantification of non-volatile impurities - Structural information from fragmentation patterns (MS/MS) |

| GC-MS | - Molecular weight confirmation (for volatile and stable compounds) - Purity assessment - Identification and quantification of volatile impurities - Structural information from fragmentation patterns |

Q & A

Q. What are the standard synthetic routes for 1,4-Diazepan-1-yl(2-thienyl)methanone, and what key reaction conditions are required?

The synthesis typically involves multi-step pathways, starting with the formation of the diazepane ring via cyclization reactions. Key steps include:

- Ring closure : Using ethylenediamine derivatives and carbonyl-containing reagents under reflux conditions in solvents like ethanol or dichloromethane.

- Functionalization : Introducing the thienyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura), often requiring palladium catalysts .

- Purification : Chromatography (silica gel or HPLC) is critical for isolating the product with >95% purity. Reaction temperatures (60–100°C) and pH control (neutral to slightly basic) are optimized to avoid side products .

Q. Which analytical techniques are essential for characterizing this compound’s structure?

Core methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the diazepane ring and thienyl substituent positions.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- FT-IR spectroscopy : Identifies carbonyl (C=O) and diazepane ring vibrations (C-N stretching) .

Q. How can researchers assess the compound’s preliminary biological activity?

Standard assays include:

- Enzyme inhibition studies : Screen against targets like kinases or proteases using fluorogenic substrates.

- Antimicrobial testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria.

- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate safety margins .

Q. What are the recommended storage conditions to maintain stability?

Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Solubility in DMSO (10 mM stock solutions) should be validated via HPLC before long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency.

- Solvent optimization : Compare DMF (polar aprotic) vs. THF (low polarity) for intermediate solubility.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) while improving yield by 15–20% .

Q. What strategies resolve stereochemical ambiguities in the diazepane ring?

- X-ray crystallography : Single-crystal analysis definitively assigns configurations.

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB).

- Dynamic NMR : Detects ring inversion barriers in variable-temperature studies .

Q. How can computational models predict structure-activity relationships (SAR)?

- Docking simulations : Use AutoDock Vina to map interactions with target proteins (e.g., serotonin receptors).

- QSAR modeling : Train models on datasets of related diazepane derivatives to forecast bioactivity .

Q. What methodologies validate analytical protocols for impurity profiling?

- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and acidic/alkaline conditions, then quantify degradation products via LC-MS.

- Method robustness testing : Vary HPLC parameters (column batch, flow rate) to ensure reproducibility .

Q. How should conflicting data on biological activity be reconciled?

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or assay endpoints.

- Orthogonal assays : Confirm activity using independent methods (e.g., SPR binding assays vs. functional cellular assays) .

Q. What approaches evaluate the compound’s pharmacokinetic properties in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。